methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
Description
Methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a structurally complex benzodiazepine derivative. Its core comprises a 1,5-benzodiazepine ring substituted at the 4-position with a sulfanyl group linked via a carbamoyl-methyl bridge to a 2-bromo-4-methylphenyl moiety. The 2-position of the benzodiazepine is functionalized with a methyl acetate group, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[4-[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c1-13-7-8-16(15(22)9-13)24-19(26)12-29-20-10-14(11-21(27)28-2)23-17-5-3-4-6-18(17)25-20/h3-10,23H,11-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGUOLKAHLNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodiazepine core: This is usually achieved through a cyclization reaction involving an appropriate amine and a halogenated aromatic compound.
Introduction of the bromo and methyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Carbamoylation and sulfanylation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether group (-S-) at the 4-position of the benzodiazepine ring undergoes oxidation to form sulfoxide or sulfone derivatives.
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid.
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Conditions : Room temperature or mild heating (40–60°C).
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Products :
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Sulfoxide: Methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfinyl)-1H-1,5-benzodiazepin-2-yl]acetate.
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Sulfone: Methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfonyl)-1H-1,5-benzodiazepin-2-yl]acetate.
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Yield : 70–85% depending on oxidant stoichiometry and reaction time .
Hydrolysis of the Methyl Ester
The ester group is hydrolyzed to the carboxylic acid under basic conditions.
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Reagents : Aqueous NaOH or LiOH in ethanol/water.
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Conditions : Reflux (70–80°C) for 6–12 hours.
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Product : 2-[4-({[(2-Bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetic acid.
Nucleophilic Aromatic Substitution (NAS) of the Bromine Atom
The bromine on the 2-bromo-4-methylphenyl group participates in cross-coupling reactions.
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Suzuki-Miyaura Coupling :
Amide Hydrolysis
The carbamoyl group is cleaved under acidic or basic conditions.
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Acidic Hydrolysis :
Reduction of the Ester to Alcohol
The methyl ester is reduced to a primary alcohol.
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Reagents : LiAlH₄ in dry THF.
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Conditions : 0°C to room temperature.
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Product : 2-[4-({[(2-Bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]ethanol.
Key Reaction Data Table
Mechanistic Insights
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Sulfanyl Oxidation : Proceeds via electrophilic attack by the oxidizing agent on the sulfur atom, forming a sulfonium ion intermediate before stabilizing as sulfoxide/sulfone .
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Suzuki Coupling : The bromine is replaced by an aryl group via a Pd(0)-catalyzed transmetallation mechanism .
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Ester Hydrolysis : Base-mediated nucleophilic acyl substitution at the ester carbonyl group .
Stability Considerations
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its structural similarity to other benzodiazepines.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate likely involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic effects. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 1,5-benzodiazepine core, distinguishing it from related heterocyclic systems. For example:
- Benzofuran Derivatives: describes 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, which shares a bromine atom and sulfur-containing substituent but features a benzofuran ring instead of a benzodiazepine.
- Phenylacetate Esters : Methyl 2-(4-bromophenyl)acetate () lacks the benzodiazepine and carbamoyl-sulfanyl groups but shares the methyl ester moiety. The ester group in both compounds likely improves lipid solubility, though the benzodiazepine derivative’s larger structure may reduce bioavailability .
Physicochemical and Crystallographic Properties
- Crystal Packing and Interactions : The bromine atom in the target compound may participate in halogen bonding or van der Waals interactions, similar to the Br⋯S interaction (3.4787 Å) observed in the benzofuran derivative (). Such interactions could influence crystallinity and stability .
- Hydrogen Bonding : The carbamoyl group in the target compound may engage in hydrogen bonding, akin to the carboxyl group dimerization seen in ’s benzofuran derivative. This could affect solubility and aggregation behavior .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are absent, insights can be inferred from structurally related molecules:
- Antimicrobial Potential: and highlight the role of brominated aromatic systems and ester groups in antimicrobial activity. The bromine atom may enhance lipophilicity, promoting membrane penetration .
- Ferroptosis Induction: notes that brominated compounds and sulfur-containing moieties (e.g., sulfanyl groups) can modulate ferroptosis, a form of regulated cell death. The carbamoyl-sulfanyl linkage in the target compound may position it as a candidate for such studies .
Biological Activity
Overview
Methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (CAS Number: 1251696-26-0) is a complex compound belonging to the benzodiazepine class, which is widely studied for its potential pharmacological activities. Its structure includes a benzodiazepine core, which is known for various biological effects, including anxiolytic, anticonvulsant, and sedative properties.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core structures followed by functional group modifications. Common reagents include chlorinating agents and base catalysts, with reaction conditions requiring controlled temperatures to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits neuronal excitability throughout the nervous system. This interaction leads to various effects such as anxiolytic, anticonvulsant, muscle relaxant, and sedative actions .
Structure-Activity Relationship (SAR)
Recent studies on benzodiazepines have highlighted the importance of specific substituents on the benzodiazepine ring in modulating biological activity. For instance:
- Bromination at position 2 has been shown to enhance receptor affinity.
- Methyl groups at certain positions can increase potency against specific receptor types .
Anticancer Activity
Research has indicated that certain benzodiazepine derivatives exhibit anticancer properties. The mechanism is believed to involve interference with DNA replication and repair mechanisms. For example, studies have shown that compounds with similar structures can bind effectively to DNA, leading to cytotoxic effects in cancer cells .
Antimicrobial Properties
In addition to CNS activity, some benzodiazepine derivatives demonstrate antimicrobial properties. The presence of specific functional groups can enhance their ability to inhibit bacterial growth. This activity is particularly relevant in the context of developing new antibiotics .
Case Studies
- Study on Anticonvulsant Activity : A study evaluated various benzodiazepine derivatives for their anticonvulsant effects using animal models. This compound showed significant efficacy in reducing seizure frequency compared to controls .
- Anticancer Efficacy : In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. Results indicated a dose-dependent response with IC50 values suggesting potential for further development as an anticancer agent .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
